molecular formula C23H20F3N5O B2924897 3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide CAS No. 1251707-32-0

3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide

Cat. No.: B2924897
CAS No.: 1251707-32-0
M. Wt: 439.442
InChI Key: WQMHOBAFIIGECS-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its pharmacological relevance. The 6-position of the triazolopyridazine is substituted with a p-tolyl group (a methyl-substituted phenyl ring), while the propanamide side chain at the 3-position is functionalized with a 2-(trifluoromethyl)benzyl group. The trifluoromethyl (CF₃) moiety is a strong electron-withdrawing group, influencing the compound’s lipophilicity and metabolic stability.

Properties

IUPAC Name

3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O/c1-15-6-8-16(9-7-15)19-10-11-20-28-29-21(31(20)30-19)12-13-22(32)27-14-17-4-2-3-5-18(17)23(24,25)26/h2-11H,12-14H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMHOBAFIIGECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCC4=CC=CC=C4C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules of living cells. Tubulin plays a crucial role in cell division and is often targeted by anticancer drugs.

Mode of Action

The compound acts as a tubulin inhibitor . It binds to tubulin and disrupts its polymerization, leading to the formation of unstable microtubules. This disruption prevents the normal functioning of the mitotic spindle, which is essential for cell division. As a result, the compound causes cell cycle arrest at the G2/M phase.

Biochemical Pathways

The compound’s action on tubulin affects the cell cycle pathway . By causing G2/M phase arrest, it prevents cells from entering mitosis, thereby inhibiting cell division. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells.

Result of Action

The compound’s action on tubulin leads to cell cycle arrest and potentially cell death . This makes it a promising candidate for the treatment of diseases characterized by rapid cell division, such as cancer.

Biological Activity

The compound 3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • A triazolo ring fused with a pyridazin moiety.
  • A p-tolyl substituent contributing to its lipophilicity.
  • A trifluoromethyl group which may enhance biological activity through increased metabolic stability.

Anticancer Activity

Recent research indicates that derivatives of triazolo-pyridazines exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown inhibitory effects on various cancer cell lines, including:

  • Breast cancer
  • Lung cancer
  • Leukemia

A study demonstrated that certain triazolo-pyridazine derivatives inhibited the growth of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involved modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways, crucial in cancer progression .

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against several bacterial strains. In vitro assays revealed that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as a lead compound for further development in antimicrobial therapy .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes relevant in disease mechanisms. Notably:

  • Cyclooxygenase (COX) inhibitors derived from similar structures have shown promising anti-inflammatory effects.
  • Selective inhibition of COX-II was observed with IC50 values ranging from 0.5 to 22 μM across various derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the triazolo and pyridazine rings can significantly influence potency and selectivity. For example:

  • Substitution patterns on the p-tolyl group affect lipophilicity and cellular uptake.
  • The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity to target proteins.

Case Studies

  • Anticancer Efficacy in Mice Models : A study involving mice implanted with human cancer cells demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to enhanced apoptosis markers and reduced proliferation rates .
  • Antimicrobial Testing : In a controlled setting, this compound exhibited a dose-dependent response against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Comparison with Similar Compounds

Key Observations :

  • Methoxy () and methyl () substituents are milder electron donors, which may reduce metabolic stability compared to CF₃ .
  • Side Chain Diversity : The 2-(trifluoromethyl)benzyl group in the target contrasts with benzimidazole (), indole (), and sulfanylphenyl () side chains. These variations influence solubility and target selectivity.

Q & A

Q. What are the recommended synthetic strategies for 3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide?

Answer: The synthesis of triazolo-pyridazine derivatives typically involves sequential heterocyclic ring formation and functionalization. A stepwise approach is recommended:

Core Construction : Start with the pyridazine scaffold, followed by cyclization to form the triazolo[4,3-b]pyridazine ring using hydrazine derivatives (e.g., via cyclocondensation with nitriles or amides) .

Substitution : Introduce the p-tolyl group at position 6 via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on halogenated precursors .

Propanamide Functionalization : Couple the triazolo-pyridazine core with 2-(trifluoromethyl)benzylamine via amide bond formation (e.g., using EDC/HOBt or DCC as coupling agents) .
Key Considerations : Optimize reaction solvents (e.g., DMF or THF) and temperatures to avoid side reactions, especially with trifluoromethyl groups, which may hydrolyze under harsh conditions.

Q. How should researchers characterize the purity and structural identity of this compound?

Answer: A multi-technique approach is critical:

  • HPLC/LC-MS : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .
  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm substituent positions (e.g., p-tolyl aromatic protons at ~7.2 ppm; trifluoromethyl benzyl protons at ~4.6 ppm) .
    • 19F NMR : Verify the integrity of the CF3 group (δ ≈ -60 to -70 ppm) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazolo-pyridazine ring orientation) .

Q. What safety protocols are advised for handling this compound?

Answer: While specific toxicity data for this compound is unavailable, analogous triazolo-pyridazines require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Store in airtight containers under inert gas (N2/Ar) at -20°C to prevent degradation .
    Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding to target proteins (e.g., kinases or GPCRs). Focus on the triazolo-pyridazine core’s π-π stacking and the CF3 group’s hydrophobic interactions .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with activity. For example, electron-withdrawing groups (CF3) may enhance target affinity .
  • ADMET Prediction : Tools like SwissADME can forecast solubility (LogP ≈ 3.5) and metabolic stability (CYP450 interactions) .

Q. What strategies resolve contradictions in reported synthetic yields for triazolo-pyridazine derivatives?

Answer: Conflicting yield data often arise from:

  • Reagent Quality : Ensure anhydrous conditions for moisture-sensitive steps (e.g., amide coupling) .
  • Regiochemical Control : Monitor reaction intermediates via TLC to avoid undesired cyclization products .
  • Catalytic Systems : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. Pd2(dba)3) for Suzuki couplings; ligand choice (e.g., SPhos) may improve p-tolyl incorporation .
    Case Study : A 2023 study found that replacing K2CO3 with Cs2CO3 in arylations increased yields from 45% to 72% .

Q. How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • pH Stability Assays : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via LC-MS; trifluoromethyl groups may hydrolyze to carboxylic acids under acidic conditions .
  • Plasma Stability : Add to rat/human plasma (37°C, 1h). Precipitate proteins with acetonitrile and analyze supernatant for metabolites .
  • Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) to assess photodegradation; triazolo rings may undergo ring-opening .

Q. What are the limitations of current SAR studies on triazolo-pyridazine derivatives?

Answer:

  • Scaffold Rigidity : The fused triazolo-pyridazine system restricts conformational flexibility, potentially limiting target selectivity .
  • Metabolic Liabilities : The propanamide linker may undergo esterase-mediated cleavage in vivo, reducing bioavailability .
  • Synthetic Complexity : Introducing polar groups (e.g., -OH, -NH2) to improve solubility often requires multi-step routes, lowering overall yields .

Methodological Tables

Characterization Technique Key Parameters Application Example Reference
HPLCColumn: C18; Mobile phase: MeCN/H2O (70:30)Purity assessment (>95%)
19F NMRδ ≈ -65 ppm (CF3 group)Confirm trifluoromethyl integrity
X-ray CrystallographyCCDC deposition (e.g., 1876881)Resolve triazolo-pyridazine regiochemistry

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